4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have been shown to exhibit significant antimicrobial properties . These compounds can be synthesized through various methods, such as cyclization and ring annulation, and have been tested against a range of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes .
Anti-inflammatory Properties
These derivatives also display anti-inflammatory effects , which are highly beneficial in the treatment of chronic inflammatory diseases. The pyrrolopyrazine scaffold’s ability to modulate immune responses makes it a potential candidate for developing new anti-inflammatory drugs .
Antiviral Uses
The antiviral potential of pyrrolopyrazine derivatives is another area of interest. They have been found to inhibit the replication of various viruses, making them promising agents for antiviral drug development. The 4-Benzyl substituent in particular may enhance this activity by increasing the compound’s ability to bind to viral proteins .
Antifungal Applications
Fungal infections pose a significant challenge due to the limited number of effective antifungal agents. Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have shown promising results in inhibiting fungal growth, which could lead to the development of new antifungal medications .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this damage. Pyrrolopyrazine derivatives have demonstrated antioxidant capabilities , suggesting their use in preventing or treating conditions caused by oxidative stress .
Antitumor and Kinase Inhibitory Activity
One of the most exciting applications of pyrrolopyrazine derivatives is in cancer research. These compounds have been found to exhibit antitumor properties and act as kinase inhibitors, which are essential in regulating cell growth and proliferation. The 4-Benzyl group may contribute to the specificity and potency of these compounds against various cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines and possess superior c-met kinase inhibition ability .
Mode of Action
Compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .
Result of Action
Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
4-benzyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-5-12(6-3-1)11-17-10-9-15-13-7-4-8-16-14(13)17/h1-8,15H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIHSDDDNXLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C=CC=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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